1-(Azetidin-3-yl)pentan-2-one
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Overview
Description
1-(Azetidin-3-yl)pentan-2-one is an organic compound with the molecular formula C8H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)pentan-2-one can be synthesized through several methods. One common approach involves the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2). This method allows for the preparation of azetidines bearing various functional groups .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions that are efficient and scalable. For example, the use of β-cyclodextrin as a catalyst in an aqueous medium has been reported for the synthesis of spiro-azetidin-2-one derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-(Azetidin-3-yl)pentan-2-one can be compared with other azetidine derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative properties.
3-allylazetidin-2-one: Another compound with similar biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Exhibits comparable chemical reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)pentan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-8(10)4-7-5-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
TZWZURIPNWJJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1CNC1 |
Origin of Product |
United States |
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